Fmoc-L-buthionine
Overview
Description
Synthesis Analysis
Fmoc-L-buthionine is synthesized using Fmoc solid-phase peptide synthesis (SPPS), which is the method of choice for peptide synthesis . This method allows for the production of very high-quality Fmoc building blocks at a low cost due to the economies of scale arising from the current multiton production of therapeutic peptides . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the fluorenylmethoxycarbonyl (Fmoc) group . This group is highly fluorescent, which makes it suitable for analysis by reversed-phase HPLC .Chemical Reactions Analysis
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound has physical and chemical properties that are characteristic of Fmoc-protected amino acids . It is resistant to many reaction conditions such as oxidation and reduction .Scientific Research Applications
1. Solid Phase Synthesis of Carbonylated Peptides
Research by Waliczek et al. (2015) focused on solid phase synthesis of carbonylated peptides using a derivative of an unnatural amino acid, which involved Fmoc-amino(2,5,5-trimetyhyl-1,3-dioxolan-2-yl)acetic acid (Fmoc-Atda-OH). This method is significant for synthesizing peptides containing D,L-Thr(O) residue, modeling oxidatively modified peptides related to diseases (Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z., 2015).
2. Synthesis of N-9-fluorenylmethyloxycarbonyl-α-amino Diazoketones
A "one-pot" synthesis route for N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones was described by Siciliano et al. (2012). This procedure involves converting α-amino acids into diazoketones using a single reagent, demonstrating compatibility with several side-chain protecting groups (Siciliano, C., De Marco, R., Guidi, L. E., Spinella, M., & Liguori, A., 2012).
3. Stable Isolated Symmetrical Anhydrides in Peptide Synthesis
Heimer et al. (2009) described the synthesis and utilization of symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino acids. These compounds significantly contribute to the solid phase peptide synthesis, offering advantages over in situ anhydride formation methods (Heimer, E., Chang, C. D., Lambros, T., & Meienhofer, J., 2009).
4. Self-Assembly Features of Fmoc-modified Amino Acids and Peptides
Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to potential applications in cell cultivation, drug delivery, and other therapeutic properties (Tao, K., Levin, A., Adler-Abramovich, L., & Gazit, E., 2016).
5. Electrophoretically Mediated Microanalysis for Enzyme Assays
Zhu et al. (2014) developed an assay using fluorenylmethyloxycarbonyl (Fmoc)-l-methionine sulfoxide as a substrate. This method aids in determining the stereoselective reduction of l-methionine sulfoxide diastereomers by methionine sulfoxide reductase enzymes (Zhu, Q., El-Mergawy, R. G., Heinemann, S., Schönherr, R., Jáč, P., & Scriba, G., 2014).
Mechanism of Action
Target of Action
The primary target of Fmoc-L-buthionine is the amine group in peptide synthesis . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is used as a protecting group for the amine group during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which requires the activation of the carboxyl group of an amino acid and the protection of the amine group .
Mode of Action
This compound operates by protecting the amine group during peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the successful formation of peptide bonds without interference from the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathway of peptide synthesis. It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s beneficial attributes have yet to be surpassed by any other amine-protecting group .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. By protecting the amine group, this compound allows for the formation of peptide bonds without interference . After the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the desired peptide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the Fmoc group and its ability to protect the amine group . Additionally, the temperature and solvent used can also affect the efficiency of peptide synthesis .
Safety and Hazards
Future Directions
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . The future of Fmoc-L-buthionine and similar compounds lies in their potential applications in these areas .
Properties
IUPAC Name |
(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKYMIMIHMHMMY-NRFANRHFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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